Cadiolide B is a natural product found in Botryllus with data available.
Cadiolide B
CAS No.:
Cat. No.: VC1861946
Molecular Formula: C24H10Br6O6
Molecular Weight: 873.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H10Br6O6 |
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Molecular Weight | 873.8 g/mol |
IUPAC Name | (5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |
Standard InChI | InChI=1S/C24H10Br6O6/c25-11-1-8(2-12(26)21(11)32)3-17-18(9-4-13(27)22(33)14(28)5-9)19(24(35)36-17)20(31)10-6-15(29)23(34)16(30)7-10/h1-7,32-34H/b17-3- |
Standard InChI Key | CJOZHMMQXWACBU-YPEHOIGNSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Introduction
Chemical Structure and Properties
Cadiolide B (C₂₄H₁₀Br₆O₆) is a highly halogenated butenolide with a molecular weight of 873.8 g/mol . Structurally, it features a central 2(5H)-furanone core with three aromatic rings, each containing hydroxyl groups and multiple bromine substituents. It belongs to a family of brominated furanones called cadiolides, which are functionally related to cinnamic acid derivatives .
The compound's structure can be described as a triaryl-furanone with six bromine atoms distributed across the three aromatic rings, specifically featuring a perbrominated pattern with two bromine atoms on each aromatic ring . This distinctive halogenation pattern contributes significantly to its biological activity.
Table 1: Chemical Properties of Cadiolide B
Property | Value |
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Molecular Formula | C₂₄H₁₀Br₆O₆ |
Molecular Weight | 873.8 g/mol |
Structural Class | Brominated butenolide/furanone |
Key Functional Groups | Phenolic hydroxyl groups, multiple bromine substituents |
Core Structure | 2(5H)-furanone (butenolide) |
Origin and Discovery
Cadiolide B was first isolated in 1998 from Indonesian ascidians of the genus Botryllus sp. . It belongs to a group of secondary metabolites produced by marine invertebrates, particularly ascidians and tunicates. The discovery of cadiolides represents part of the rich chemical diversity found in marine organisms, which often produce bioactive compounds as defense mechanisms against predators and competing organisms.
The cadiolide family includes several related compounds (Cadiolides A-I) that differ primarily in their bromination patterns . These compounds have been isolated from various marine sources including:
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Cadiolides A and B: from Indonesian ascidians (Botryllus sp.)
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Cadiolides C, D, E, and F: from the Korean tunicate Pseudodistoma antiboja
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Cadiolides G, H, and I: from the dark red ascidian Synoicum sp. collected off the coast of southern Korea
Synthetic Approaches
First Total Synthesis
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Sequential, regiocontrolled introduction of three furanone substituents
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Use of aldol reactions and Suzuki cross-coupling for key transformations
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A strategy centered on building upon a preformed furanone core
The pathway demonstrated efficient control of regiochemistry, though it had limitations for creating other cadiolide variants with different bromination patterns .
Alternative Synthetic Approaches
Several alternative synthetic methodologies have since been developed:
Multicomponent One-Pot Synthesis: Researchers developed a versatile one-pot multicomponent approach based on the reaction of acylketenes with α-hydroxy ketones, followed by addition of an aldehyde . This method provides:
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More direct access to the cadiolide framework
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Flexibility for creating analogs with structural variations
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An expeditious route to both Cadiolide B and related compounds
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Generation of an acylated Meldrum's acid adduct
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Formation of α-hydroxy-4-methoxyacetopenone
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Creation of a β-ketoester through thermal decomposition reactions
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Production of acylfuranone through Knoevenagel condensation
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Generation of a key triaryl-furanone intermediate
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Demethylation to yield a trihydroxy-furanone
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Final dibromination of aromatic rings
Continuous Flow Chemistry: Recent advances have explored continuous flow protocols for butenolide synthesis, including compounds relevant to cadiolide production, offering potential for increased scalability and efficiency .
Table 2: Comparison of Synthetic Approaches to Cadiolide B
Biological Activity
Antibacterial Properties
Cadiolide B demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Particularly noteworthy is its potent action against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern responsible for difficult-to-treat infections .
The minimum inhibitory concentration (MIC) values of Cadiolide B against MRSA strains range from 0.5 to 1 μg/mL, which is comparable to vancomycin (0.5-1 μg/mL) and superior to linezolid (2-4 μg/mL) . This places Cadiolide B among the most potent natural product antibiotics discovered from marine sources.
Table 3: Antibacterial Activity Comparison Against MRSA
Compound | MIC (μg/mL) against MRSA strains |
---|---|
Cadiolide B | 0.5-1 |
Cadiolide C | <0.13-0.5 |
Vancomycin | 0.5-1 |
Linezolid | 2-4 |
Platensimycin | 8 |
These impressive antibacterial properties position cadiolides as promising candidates for development into novel antibiotics, particularly against multidrug-resistant pathogens.
Current Research and Applications
Research on Cadiolide B continues to evolve in several directions:
Synthetic Development
Ongoing efforts aim to develop more efficient and scalable synthetic routes to Cadiolide B and its analogs. These include:
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Exploration of continuous flow chemistry for more efficient production
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Development of more convergent synthetic approaches
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Methods allowing selective bromination patterns for structure-activity studies
Medicinal Chemistry
Researchers are pursuing medicinal chemistry programs based on the cadiolide scaffold:
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Creation of analogs with improved drug-like properties, particularly water solubility
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Development of simplified structures maintaining the essential pharmacophore
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Integration of cadiolide structural features into hybrid molecules
Mechanism of Action Studies
While cadiolides show potent antibacterial activity, their exact mechanism of action remains to be fully elucidated . Understanding how these compounds inhibit bacterial growth could inform the design of more effective derivatives and potentially reveal novel antibacterial targets.
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